molecular formula C25H31F3N4O8 B560580 Conjugués ligand-lieur de la ligase E3 17

Conjugués ligand-lieur de la ligase E3 17

Numéro de catalogue: B560580
Poids moléculaire: 572.5 g/mol
Clé InChI: AJVLNIUPDHKOPS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Thalidomide-O-amido-C8-NH2 (TFA) : est un conjugué ligand-lieur de ligase E3 synthétisé qui intègre le ligand de céréblon à base de thalidomide et un lieur. Ce composé est principalement utilisé dans la synthèse des PROTAC (chimères ciblant la protéolyse), qui sont des molécules conçues pour cibler et dégrader des protéines spécifiques .

Analyse Biochimique

Biochemical Properties

Thalidomide-O-amido-C8-NH2 (TFA) plays a crucial role in biochemical reactions by recruiting E3 ubiquitin ligases, specifically cereblon, to target proteins for ubiquitination and subsequent proteasomal degradation. The compound interacts with several biomolecules, including cereblon, a component of the CRL4 E3 ubiquitin ligase complex. This interaction facilitates the ubiquitination of target proteins, marking them for degradation by the proteasome. The nature of these interactions is highly specific, as the thalidomide-based ligand binds to cereblon, while the linker connects to the target protein, forming a ternary complex that promotes protein degradation .

Cellular Effects

Thalidomide-O-amido-C8-NH2 (TFA) exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to recruit cereblon and target specific proteins for degradation can lead to alterations in cell cycle regulation, apoptosis, and other critical cellular functions. For example, in cancer cells, Thalidomide-O-amido-C8-NH2 (TFA) can degrade oncogenic proteins, thereby inhibiting tumor growth and proliferation .

Molecular Mechanism

The molecular mechanism of Thalidomide-O-amido-C8-NH2 (TFA) involves the formation of a ternary complex between the compound, cereblon, and the target protein. This complex facilitates the ubiquitination of the target protein by the E3 ubiquitin ligase, leading to its degradation by the proteasome. The binding interactions between Thalidomide-O-amido-C8-NH2 (TFA) and cereblon are highly specific, with the thalidomide-based ligand binding to cereblon and the linker connecting to the target protein. This process results in the selective degradation of the target protein, thereby modulating cellular functions and pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Thalidomide-O-amido-C8-NH2 (TFA) can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that Thalidomide-O-amido-C8-NH2 (TFA) remains stable under specific storage conditions, such as at -80°C for up to six months. Its activity may decrease over time due to degradation or other factors. Long-term effects observed in in vitro and in vivo studies include sustained protein degradation and modulation of cellular processes .

Dosage Effects in Animal Models

The effects of Thalidomide-O-amido-C8-NH2 (TFA) in animal models vary with different dosages. At lower doses, the compound effectively recruits cereblon and targets specific proteins for degradation without causing significant toxicity. At higher doses, Thalidomide-O-amido-C8-NH2 (TFA) may exhibit toxic or adverse effects, such as off-target protein degradation or disruption of normal cellular functions. Threshold effects observed in these studies highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing toxicity .

Metabolic Pathways

Thalidomide-O-amido-C8-NH2 (TFA) is involved in several metabolic pathways, primarily through its interaction with cereblon and the ubiquitin-proteasome system. The compound’s recruitment of cereblon facilitates the ubiquitination and degradation of target proteins, thereby influencing metabolic flux and metabolite levels. Additionally, Thalidomide-O-amido-C8-NH2 (TFA) may interact with other enzymes and cofactors involved in protein degradation and cellular metabolism .

Transport and Distribution

Within cells and tissues, Thalidomide-O-amido-C8-NH2 (TFA) is transported and distributed through various mechanisms. The compound may interact with transporters or binding proteins that facilitate its localization and accumulation in specific cellular compartments. These interactions can influence the compound’s efficacy and activity, as well as its potential off-target effects .

Subcellular Localization

Thalidomide-O-amido-C8-NH2 (TFA) exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its ability to recruit cereblon and target proteins for degradation, as well as for its overall efficacy in modulating cellular processes .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse du Thalidomide-O-amido-C8-NH2 (TFA) implique la conjugaison du Thalidomide avec un lieur alkylC8 possédant un groupe amine terminal. Le processus comprend généralement les étapes suivantes :

Méthodes de production industrielle : La production industrielle du Thalidomide-O-amido-C8-NH2 (TFA) suit des voies de synthèse similaires, mais à plus grande échelle. Le processus est optimisé pour l’efficacité et le rendement, et implique souvent des systèmes automatisés pour un contrôle précis des conditions réactionnelles .

Analyse Des Réactions Chimiques

Mécanisme D'action

Le mécanisme d’action du Thalidomide-O-amido-C8-NH2 (TFA) implique son rôle de dégrons-lieur dans les PROTAC. Le composé se lie au céréblon, une ligase E3 de l’ubiquitine, et facilite l’ubiquitination et la dégradation subséquente des protéines cibles. Ce processus implique les étapes suivantes :

Comparaison Avec Des Composés Similaires

Activité Biologique

E3 ligase Ligand-Linker Conjugates 17 represent a significant advancement in the field of targeted protein degradation, particularly through the development of Proteolysis Targeting Chimeras (PROTACs). These compounds are designed to facilitate the ubiquitination and subsequent degradation of specific proteins, which is a critical mechanism for regulating cellular processes and combating diseases such as cancer.

Overview of E3 Ligase Ligand-Linker Conjugates 17

E3 ligase Ligand-Linker Conjugates 17, specifically Pomalidomide-C2-NH2, are characterized by their ability to recruit E3 ubiquitin ligases to target proteins. This conjugate consists of a ligand for the E3 ligase cereblon (CRBN) linked to a target protein ligand via a polyethylene glycol (PEG) linker. The molecular formula for this compound is C25H31F3N4O8C_{25}H_{31}F_3N_4O_8 with a molecular weight of 508.54 g/mol .

The primary mechanism by which E3 ligase Ligand-Linker Conjugates 17 exert their biological activity involves the following steps:

  • Recruitment of E3 Ligase : The ligand component binds to the E3 ligase, facilitating its proximity to the target protein.
  • Ubiquitination : This proximity promotes the transfer of ubiquitin molecules to lysine residues on the target protein, marking it for degradation.
  • Proteasomal Degradation : The ubiquitinated protein is subsequently recognized and degraded by the proteasome, effectively reducing its cellular levels.

This mechanism is particularly valuable for targeting proteins that are difficult to inhibit through traditional small molecule drugs.

Research Findings

Recent studies have demonstrated the efficacy of E3 ligase Ligand-Linker Conjugates 17 in various biological contexts:

  • Protein Degradability Studies : A study highlighted that modifications at different regions on protein surfaces can significantly affect degradation efficiency. For instance, altering linker lengths and attachment sites demonstrated varying levels of efficacy in degrading proteins like EGFP and DUSP6 .
  • Clinical Applications : The successful application of PROTACs in clinical settings has been reported, with compounds based on E3 ligase ligands showing promising results in reducing levels of cancer-promoting proteins at sub-nanomolar concentrations .

Table 1: Properties of E3 Ligase Ligand-Linker Conjugates 17

PropertyValue
Molecular FormulaC25H31F3N4O8C_{25}H_{31}F_3N_4O_8
Molecular Weight508.54 g/mol
E3 Ligase TargetCereblon (CRBN)
Linker TypePEG

Table 2: Comparative Biological Activity of PROTACs

PROTAC TypeTarget ProteinDegradation Efficiency
CRBN-based PROTACERRαHigh
VHL-based PROTACBRD4Moderate
Dual-target PROTACAndrogen ReceptorHigh

Case Studies

  • Case Study on ERRα Degradation : In a recent experiment, conjugates targeting ERRα through CRBN were shown to enhance degradation efficiency significantly compared to traditional methods. The study utilized various linker lengths to optimize binding and degradation rates .
  • Clinical Trial Insights : Arvinas' clinical trials involving ARV-110 (a PROTAC targeting the androgen receptor) demonstrated a reduction in prostate-specific antigen (PSA) levels in patients with metastatic castration-resistant prostate cancer, underscoring the clinical relevance of these conjugates .

Propriétés

IUPAC Name

N-(8-aminooctyl)-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N4O6.C2HF3O2/c24-12-5-3-1-2-4-6-13-25-19(29)14-33-17-9-7-8-15-20(17)23(32)27(22(15)31)16-10-11-18(28)26-21(16)30;3-2(4,5)1(6)7/h7-9,16H,1-6,10-14,24H2,(H,25,29)(H,26,28,30);(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJVLNIUPDHKOPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCCCCCCCN.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31F3N4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

572.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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